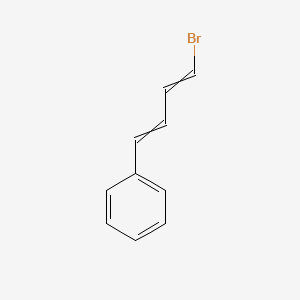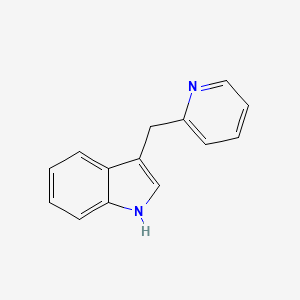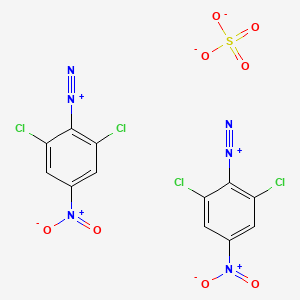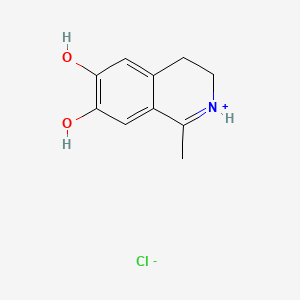
3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride: is a chemical compound known for its biological activity and potential therapeutic applications. It belongs to the class of isoquinoline derivatives, which are compounds containing a bicyclic structure with a benzene ring fused to a pyridine ring. This compound has been studied for its effects on various biological systems, including its role as a β2-adrenergic receptor agonist and its anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride typically involves the following steps:
N-Alkylation: The starting material, 3,4-dihydroisoquinoline, undergoes N-alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding tetrahydroisoquinoline derivative.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups, to form various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Alkylated or acylated isoquinoline derivatives
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex isoquinoline derivatives.
- Studied for its potential as a catalyst in organic reactions .
Biology:
- Investigated for its role as a β2-adrenergic receptor agonist, which can influence various physiological processes such as bronchodilation and vasodilation .
Medicine:
- Explored for its anti-inflammatory properties, particularly in the inhibition of nitric oxide production in macrophages .
- Potential therapeutic applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its β2-adrenergic receptor agonist activity .
Industry:
作用机制
The primary mechanism of action of 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride involves its interaction with β2-adrenergic receptors. By binding to these receptors, it activates the G-protein coupled receptor pathway, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the airways, leading to bronchodilation. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of nitric oxide production in macrophages, reducing inflammation .
相似化合物的比较
1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide: Similar structure but differs in the degree of hydrogenation and the presence of a hydrobromide salt.
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Contains additional hydroxyl groups and a different substitution pattern.
Uniqueness:
- The presence of both hydroxyl groups at the 6 and 7 positions and the N-methyl group makes 3,4-Dihydro-1-methyl-6,7-isoquinolinediol hydrochloride unique in its class.
- Its dual role as a β2-adrenergic receptor agonist and an anti-inflammatory agent sets it apart from other isoquinoline derivatives .
属性
CAS 编号 |
4722-05-8 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC 名称 |
1-methyl-3,4-dihydroisoquinolin-2-ium-6,7-diol;chloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,12-13H,2-3H2,1H3;1H |
InChI 键 |
SKKWMVRWQDNXAW-UHFFFAOYSA-N |
规范 SMILES |
CC1=[NH+]CCC2=CC(=C(C=C12)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)

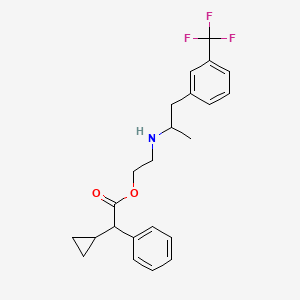
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)

